2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride

Description

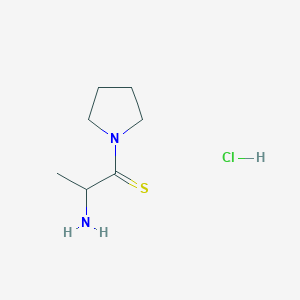

Chemical Structure and Properties 2-Amino-1-pyrrolidin-1-ylpropane-1-thione hydrochloride (CAS 184360-52-9) is a chiral compound with the IUPAC name (2S)-2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride . Its structure comprises:

- A pyrrolidine ring (5-membered nitrogen-containing heterocycle).

- A thione (C=S) functional group.

- A propane backbone with an amine group at the second carbon.

- A hydrochloride salt enhancing solubility.

The molecular formula is C₈H₁₅N₃S·HCl, with a molecular weight of 221.46 g/mol (calculated).

Properties

IUPAC Name |

2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPYPNJLYBHQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=S)N1CCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride typically involves the reaction of 2-amino-1-propanethiol with pyrrolidine in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters . The process may include multiple purification steps, such as crystallization and filtration, to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications

(S)-2-Amino-1-(pyrrolidin-1-yl)propane-1-thione hydrochloride is a building block in synthesizing more complex molecules. It can be used to study the effects of thione-containing compounds on biological systems and may be used in producing specialty chemicals and materials with unique properties.

Pharmaceuticals

(S)-2-Amino-1-(pyrrolidin-1-yl)propane-1-thione hydrochloride is investigated for potential use in treating neurological disorders because of its neuroprotective effects.

Research indicates that (S)-2-Amino-1-(pyrrolidin-1-yl)propane-1-thione hydrochloride exhibits neuroprotective properties. Studies have shown its potential in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress. It may influence pathways related to neurodegenerative diseases, making it a candidate for further pharmacological exploration. Interaction studies have revealed that (S)-2-Amino-1-(pyrrolidin-1-yl)propane-1-thione hydrochloride may interact with various receptors and enzymes involved in neurotransmission. These interactions could elucidate mechanisms underlying its neuroprotective effects and guide future therapeutic developments, and specific binding assays and functional studies are necessary to characterize these interactions comprehensively.

Chemical Research

The compound is used in chemical research because of its unique structural features. The chemical behavior of (S)-2-Amino-1-(pyrrolidin-1-yl)propane-1-thione hydrochloride can be influenced by its thione group, which can participate in nucleophilic reactions.

Mechanism of Action

The mechanism of action of 2-amino-1-pyrrolidin-1-ylpropane-1-thione;hydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Group Analysis

Thione vs. Ketone/Thioether :

- The thione group (C=S) in the target compound differs from ketones (C=O, ) and thioethers (C-S-C, ). Thiones are less common in pharmaceuticals but may enhance metal-binding capacity or alter electronic properties compared to ketones .

- Thioethers () are more stable than thiones but lack the polarizable sulfur double bond.

- Heterocycles: Pyrrolidine (5-membered) in the target compound offers greater ring strain and basicity than piperidine (6-membered, ) or pyridine (aromatic, ).

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. However, the thione group’s hydrophobicity may reduce solubility compared to ketone-containing analogs (e.g., ).

- Stability : Thiones are prone to oxidation, unlike ketones or thioethers, which could limit shelf-life under oxidative conditions .

Biological Activity

2-Amino-1-pyrrolidin-1-ylpropane-1-thione; hydrochloride, also known as (S)-2-amino-1-(pyrrolidin-1-yl)propane-1-thione hydrochloride, is a chiral compound with significant biological activity. Its unique structure, characterized by a pyrrolidine ring and a thione functional group, contributes to its diverse pharmacological properties. This article provides a detailed overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C7H14N2S·HCl

- Molecular Weight : Approximately 194.72 g/mol

The thione group in this compound allows it to participate in various chemical reactions, particularly nucleophilic reactions, which are crucial for its biological activity.

Neuroprotective Properties

Research indicates that (S)-2-amino-1-(pyrrolidin-1-yl)propane-1-thione hydrochloride exhibits neuroprotective effects. It has been shown to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This makes it a candidate for further exploration in neurodegenerative disease treatment.

Key Findings :

- Oxidative Stress Modulation : The compound can reduce oxidative stress in neuronal cells, potentially preventing cell death associated with neurodegenerative conditions.

- Neurotransmitter Interaction : It may interact with various neurotransmitter receptors, influencing pathways related to mood and cognition.

Interaction with Receptors and Enzymes

Studies have revealed that this compound interacts with several receptors and enzymes involved in neurotransmission. These interactions are essential for elucidating its mechanisms of action and guiding therapeutic developments.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of (S)-2-amino-1-(pyrrolidin-1-yl)propane-1-thione hydrochloride compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-2-Amino-1-(pyrrolidin-1-YL)propan-1-one hydrochloride | Pyrrolidine ring, amine functional group | Different stereochemistry affecting biological activity |

| (S)-2-Amino-3-methylbutanoic acid | Aliphatic amino acid structure | Lacks thione functionality; primarily involved in metabolism |

| (S)-2-Amino-N-(4-methylphenyl)propanamide | Aromatic substitution on the amine | Focused on analgesic properties rather than neuroprotection |

The unique combination of the pyrrolidine ring and thione group in (S)-2-amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride contributes to its distinct biological activities compared to similar compounds.

Case Studies

Several studies have explored the potential applications of (S)-2-amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride in clinical settings:

Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures demonstrated that treatment with this compound reduced apoptosis induced by oxidative stress. The results indicated a significant decrease in markers of cell death compared to untreated controls.

Study 2: Receptor Interaction Analysis

In receptor binding assays, (S)-2-amino-1-(pyrrolidin-1-YL)propane-1-thione hydrochloride displayed affinity for serotonin receptors, suggesting a role in modulating mood disorders.

Q & A

Q. What are the standard synthetic routes for 2-amino-1-pyrrolidin-1-ylpropane-1-thione hydrochloride in academic settings?

The compound is synthesized via multi-step organic reactions, typically starting with pyrrolidine derivatives and thiol-containing precursors. A common approach involves:

- Step 1 : Condensation of pyrrolidine with a carbonyl intermediate (e.g., propane-1-thione).

- Step 2 : Amine functionalization using reagents like thiourea or thioacetamide to introduce the thione group.

- Step 3 : Salt formation via treatment with hydrochloric acid to improve solubility and stability . Reactions are monitored using TLC (thin-layer chromatography) or HPLC (high-performance liquid chromatography) to optimize purity (>95%) and yield .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic methods :

- NMR : H and C NMR identify proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm, thione group at δ 2.5–3.5 ppm) .

- IR : Peaks at ~2550 cm (S-H stretch) and ~1650 cm (C=S stretch) validate functional groups .

- Mass spectrometry : Molecular ion peaks confirm the molecular weight (e.g., [M+H] at m/z ≈ 207) .

Q. What solvent systems are optimal for solubility and stability studies?

The hydrochloride salt enhances solubility in polar solvents:

- Water : Up to 50 mg/mL at 25°C.

- Methanol/DMSO : >100 mg/mL for stock solutions . Stability testing in aqueous buffers (pH 4–7) shows degradation <5% over 30 days at 4°C .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the thioketone formation step?

Use factorial design experiments to assess variables:

- Temperature : 60–100°C (higher temps favor thioketone formation but risk side reactions).

- Catalyst : ZnCl or BF·EtO improves electrophilic substitution .

- Reaction time : 12–24 hours (monitored via TLC). Statistical tools like ANOVA identify critical factors, with reported yield improvements from 45% to 72% under optimized conditions .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Contradictions arise from impurities or tautomeric forms. Mitigation includes:

Q. How does the compound interact with biological targets in preliminary pharmacological studies?

In vitro assays (e.g., enzyme inhibition, receptor binding) are conducted:

- Targets : Neurological receptors (e.g., NMDA, GABA) due to pyrrolidine’s structural similarity to neurotransmitter analogs .

- Methods : Radioligand displacement assays (IC values) and patch-clamp electrophysiology for ion channel modulation .

- Data interpretation : Cross-validate with cytotoxicity assays (e.g., MTT) to exclude false positives .

Methodological Challenges & Solutions

Q. What protocols ensure stability during long-term storage?

- Storage : Lyophilized powder at -20°C under argon (degradation <2% over 6 months).

- Solutions : Aliquot in amber vials, avoid freeze-thaw cycles (>3 cycles reduce activity by 15%) .

Q. How to address poor reproducibility in biological assays?

- Standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines (e.g., HEK293 for receptor studies).

- Buffer optimization : Include antioxidants (e.g., 0.1% ascorbic acid) to prevent thione oxidation .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.